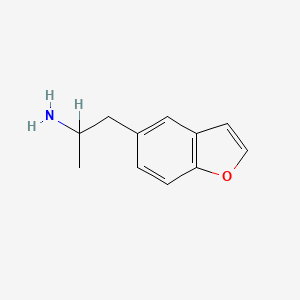

5-(2-Aminopropyl)benzofuran

Descripción

Historical Context and Development

The synthesis of this compound was first accomplished in 1993 by a research team led by medicinal chemist and psychedelic researcher David E. Nichols at Purdue University. This groundbreaking work was part of a comprehensive research program designed to examine the role of the methylenedioxyamphetamine dioxole ring structure in its interactions with serotonergic neurons. The research initiative was also motivated by efforts to develop alternative compounds to 3,4-methylenedioxymethamphetamine, which was gaining recognition as a potentially useful adjunct in psychotherapy research but was simultaneously being linked to concerning neurotoxic effects.

The initial synthetic preparation methodology for this compound was first published in 2000 as part of a broader research program focused on developing selective serotonin receptor agonists. This work represented a significant advancement in benzofuran chemistry, as it demonstrated the feasibility of synthesizing this particular aminoalkylbenzofuran derivative with sufficient purity and yield for research applications. The compound did not gain widespread attention in research circles until over a decade later, when it emerged as a subject of interest in the research chemical market around 2010.

The European Monitoring Centre for Drugs and Drug Addiction documented the detection of this compound in 2010, marking its formal recognition in chemical surveillance systems. This detection represented an important milestone in the compound's documented history, as it signified the transition from purely academic research interest to broader scientific investigation. The Trans European Drug Information project subsequently identified the presence of various aminopropylbenzofuran compounds, including this compound, in samples circulating in research markets.

Chemical Classification and Structural Family

This compound belongs to the benzofuran class of heterocyclic compounds, which are characterized by a fused ring system consisting of a benzene ring and a furan ring. The molecule can be simultaneously classified as a substituted benzofuran, substituted amphetamine, and substituted phenethylamine. This multiple classification system reflects the compound's complex structural characteristics and its relationship to various established chemical families.

The fundamental structure of this compound consists of a benzofuran core with an aminopropyl side chain attached at the 5-position of the benzene ring. The compound features an ethylamine chain with an alpha-methyl substitution, which classifies it within the amphetamine derivative family. This structural arrangement places the oxygen atom of the furan ring at a specific position that influences the compound's pharmacological properties, with the 5-position generally associated with more stimulating characteristics compared to alternative positioning.

The molecular structure can be analyzed through multiple chemical perspectives. As a phenethylamine derivative, the compound contains a phenethylamine core featuring a phenyl ring bound to an amino group through an ethyl chain with an additional methyl substitution at the alpha position. The benzofuran classification emphasizes the fused ring system that forms the core scaffold of the molecule. The substituted amphetamine classification highlights the presence of the alpha-methylated ethylamine chain that extends from the aromatic system.

The compound's structural family relationships extend to other aminoalkylbenzofuran derivatives, including 6-(2-Aminopropyl)benzofuran and various methylated analogs. These structural relationships have proven important for understanding structure-activity relationships within this chemical class and for predicting the properties of related compounds based on systematic structural modifications.

Nomenclature and Chemical Identifiers

This compound possesses multiple systematic and common names that reflect different aspects of its chemical structure and nomenclature conventions. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(1-benzofuran-5-yl)propan-2-amine. This systematic nomenclature precisely describes the structural arrangement by indicating the attachment of a propan-2-amine group to the 5-position of the benzofuran ring system.

Alternative systematic names include 1-(benzofuran-5-yl)-propan-2-amine and alpha-methyl-5-benzofuranethanamine. These naming variations reflect different approaches to describing the same molecular structure, with some emphasizing the benzofuran core and others highlighting the ethanamine side chain. The compound is also known by the systematic name 5-benzofuranethanamine, alpha-methyl, which provides another perspective on the structural organization.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| CAS Registry Number | 286834-81-9 |

| ChemSpider ID | 8012953 |

| PubChem CID | 9837232 |

| InChI Key | VKUMKUZDZWHMQU-UHFFFAOYSA-N |

The compound's Chemical Abstracts Service registry number is 286834-81-9, which serves as a unique identifier in chemical databases worldwide. The ChemSpider identification number 8012953 and PubChem compound identification number 9837232 provide additional database-specific identifiers that facilitate scientific literature searches and chemical information retrieval.

The International Chemical Identifier key VKUMKUZDZWHMQU-UHFFFAOYSA-N provides a standardized text string representation of the compound's structure that enables precise chemical identification across different software systems and databases. The Simplified Molecular Input Line Entry System notation CC(CC1=CC2=C(C=C1)OC=C2)N offers a linear text representation of the molecular structure that can be used for computational chemistry applications.

Position in Benzofuran Derivative Research

Benzofuran derivatives represent a fundamental class of heterocyclic compounds that have attracted extensive research attention due to their diverse biological activities and synthetic versatility. These compounds serve as important structural scaffolds in medicinal chemistry, with documented activities including anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor properties. The benzofuran scaffold's wide range of biological properties has justified extensive research interest in using benzofuran-based structures as building blocks for pharmacological agents.

This compound occupies a significant position within this research landscape as a representative example of aminoalkylbenzofuran derivatives. The compound has contributed to advancing our understanding of how structural modifications to the benzofuran core influence pharmacological properties, particularly in relation to monoamine transporter interactions. Research involving this compound has provided valuable insights into the structure-activity relationships that govern benzofuran derivative behavior in biological systems.

The synthetic accessibility of this compound has made it an important compound for methodological development in benzofuran chemistry. Various synthetic approaches have been developed for preparing this compound and related derivatives, including copper-catalyzed cyclization reactions, palladium-catalyzed coupling procedures, and rhodium-mediated catalytic processes. These synthetic methodologies have broader applications for preparing other benzofuran derivatives, making this compound an important model compound for synthetic chemistry research.

Contemporary research into benzofuran derivatives continues to rely on compounds like this compound as reference standards for comparative studies. The compound's well-characterized chemical properties and documented synthesis procedures make it valuable for researchers investigating new benzofuran derivatives or developing improved synthetic methodologies. This role as a reference compound has contributed to its continued importance in pharmaceutical research and organic chemistry studies.

Propiedades

Número CAS |

286834-81-9 |

|---|---|

Fórmula molecular |

C11H13NO |

Peso molecular |

175.23 g/mol |

Nombre IUPAC |

1-(1-benzofuran-5-yl)propan-2-amine |

InChI |

InChI=1S/C11H13NO/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8H,6,12H2,1H3 |

Clave InChI |

VKUMKUZDZWHMQU-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC2=C(C=C1)OC=C2)N |

SMILES canónico |

CC(CC1=CC2=C(C=C1)OC=C2)N |

Sinónimos |

5-(2-aminopropyl)benzofuran |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Pharmacological Properties

5-APB is classified as a substituted benzofuran and has been identified as a serotonin-norepinephrine-dopamine reuptake inhibitor. It has shown agonistic activity at several serotonin receptors, particularly the 5-HT2A and 5-HT2B receptors. The compound's pharmacological profile suggests that it may produce effects similar to those of other psychoactive substances like MDMA (3,4-methylenedioxymethamphetamine) but with distinct potency levels.

Key Pharmacological Findings:

- Receptor Interaction : 5-APB acts as an agonist at the 5-HT2A and 5-HT2B receptors, which are implicated in mood regulation and cardiovascular effects. The compound has a value of 14 nmol/L at the 5-HT2B receptor, indicating significant potency .

- Transporter Activity : It functions as a substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT), with nanomolar potencies. For example, it was found to be approximately three times more potent than MDA in inducing release at DAT .

Toxicological Implications

The non-medical use of 5-APB has raised concerns due to reported cases of intoxication and fatalities. A notable case involved a young man who experienced acute intoxication leading to death after consuming the substance at a music festival. Postmortem analyses revealed significant concentrations of 5-APB in various biological matrices, highlighting its potential for severe health risks when misused .

Case Study: Acute Intoxication

- Incident Overview : A case reported in the Journal of Analytical Toxicology detailed the death of a college student who became unresponsive after consuming alcohol and an unknown drug, later identified as 5-APB. Toxicological analysis showed high levels of the compound in blood and liver samples .

| Biological Matrix | Concentration |

|---|---|

| Peripheral Blood | 2.5 mg/L |

| Central Blood | 2.9 mg/L |

| Liver | 16 mg/kg |

| Urine | 23 mg/L |

Research Applications

Research into 5-APB has expanded into various domains, including pharmacology, toxicology, and forensic science. Its structural similarities to other psychoactive compounds make it a subject of interest for understanding the mechanisms of drug action and potential therapeutic applications.

Potential Therapeutic Uses

While primarily known for its recreational use, ongoing studies suggest that compounds like 5-APB could have therapeutic implications in treating mood disorders or enhancing cognitive function due to their serotonergic activity. However, further research is necessary to establish safety profiles and efficacy.

Análisis De Reacciones Químicas

Metabolic Reactions

5-APB undergoes extensive Phase I and II metabolism, primarily in the liver. Key metabolic pathways include:

Phase II Metabolism

-

Glucuronidation : Hydroxylated metabolites undergo glucuronidation, enhancing water solubility for excretion .

Table 1: Key Metabolic Pathways of 5-APB

Synthetic Modifications

5-APB and its derivatives are synthesized through multi-step organic reactions:

Key Synthetic Steps

-

Methylation : Diazomethane-mediated methylation of 2-hydroxyphenylacetic acid (yield: 99%) .

-

Formylation : Rieche formylation using dichloromethyl methyl ether and SnCl₄ (yield: 92%) .

-

Aldol Condensation : Nitroethane-mediated condensation to form nitropropene derivatives (yield: 86%) .

-

Reduction : LiAlH₄ or trichlorosilane reduction of nitro groups to amines (yield: 50–95%) .

Table 2: Synthetic Routes for 5-APB Metabolites

Receptor Interactions

5-APB exhibits affinity for monoamine transporters and serotonin receptors:

Transporter Effects

-

Reuptake Inhibition :

-

Releasing Activity : 3–4× more potent than MDA in evoking dopamine/norepinephrine release (EC₅₀ = 33–64 nM) .

Receptor Agonism

Table 3: Pharmacological Profile of 5-APB

| Target | Activity | K<sub>i</sub>/EC₅₀ (nM) | Reference |

|---|---|---|---|

| SERT | Reuptake inhibition | 811 | |

| NET | Reuptake inhibition | 180 | |

| DAT | Reuptake inhibition | 265 | |

| 5-HT<sub>2A</sub> | Agonism | 14 | |

| 5-HT<sub>2B</sub> | Agonism | 14 |

Oxidative and Toxicological Reactions

5-APB induces oxidative stress and mitochondrial dysfunction:

-

Reactive Oxygen Species (ROS) : Increased ROS levels in hepatocytes at ≥1 mM .

-

Glutathione Depletion : Reduced glutathione (GSH) levels drop by 40% at 2 mM .

Mechanistic Insight : CYP3A4-mediated bioactivation generates reactive metabolites that deplete antioxidants and disrupt mitochondrial membrane potential (ΔΨm) .

Derivatization Reactions

5-APB serves as a precursor for novel psychoactive substances:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Pharmacological Analogues

5-APB belongs to a broader family of aminopropylbenzofurans and related compounds, which vary in substitution patterns and biological activities. Key analogues include:

Key Differences and Research Findings

- Positional Isomerism: The position of the aminopropyl side chain significantly impacts activity. For example, 5-APB and 6-APB, despite being isomers, exhibit distinct receptor affinities. 6-APB shows greater dopamine release, contributing to its stimulant properties, while 5-APB is more serotonergic .

- Toxicity : 5-APB induces severe hepatotoxicity by depleting cellular glutathione and ATP in rat hepatocytes, whereas 6-APB is less damaging under identical conditions .

- Receptor Interactions: Unlike MDMA, which targets monoamine transporters via a benzodioxole ring, benzofurans like 5-APB rely on the benzofuran moiety for transporter interactions, resulting in reduced selectivity and higher toxicity .

Analytical Differentiation

Gas chromatography-infrared spectroscopy (GC/IR) and nuclear magnetic resonance (NMR) are critical for distinguishing positional isomers like 4-APB, 5-APB, 6-APB, and 7-APB. For instance:

- 5-APB vs. 6-APB : GC/IR analysis of heptafluorobutyramide derivatives reveals distinct retention times and spectral fingerprints .

- Mass Spectrometry : 5-APB exhibits a base peak at m/z 174 (benzofuran fragment), while 6-APB shows a peak at m/z 160 due to alternative fragmentation pathways .

Clinical and Regulatory Considerations

- 5-APB vs. 6-APB in Recreational Use : 6-APB is often preferred for its "smoother" effects, but 5-APB remains prevalent in polydrug combinations, increasing overdose risks .

- Legislation : Both compounds are banned under global NPS controls, though clandestine markets continue to exploit isomer ambiguities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-APB, and how do they compare in yield and purity?

- Methodological Answer : The synthesis of 5-APB typically involves a two-step process: (1) condensation of benzofuran derivatives with nitroethane via the Henry reaction to form a nitroalkene intermediate, followed by (2) catalytic hydrogenation to reduce the nitro group to an amine. Alternative methods employ reductive amination using sodium cyanoborohydride. Yields vary between 40-65%, with impurities arising from positional isomer formation (e.g., 4-APB, 6-APB). Purification requires column chromatography or recrystallization, with GC-MS or NMR used to confirm stereochemistry and purity .

Q. How do researchers assess the pharmacological activity of 5-APB in vitro?

- Methodological Answer : Standard assays include:

- Radioligand binding studies to measure affinity for serotonin (5-HT2A/B), dopamine (D2), and norepinephrine (NET) transporters.

- Functional assays (e.g., calcium flux in HEK293 cells expressing human receptors) to evaluate agonism/antagonism.

- Monoamine uptake inhibition using synaptosomes from rodent brains. 5-APB shows higher potency at serotonin transporters (SERT) than dopamine (DAT), with EC₅₀ values comparable to MDMA but lower than methamphetamine .

Q. What analytical techniques are recommended for unambiguous identification of 5-APB in forensic samples?

- Methodological Answer : Tandem mass spectrometry (LC-MS/MS or GC-MS) is critical for distinguishing 5-APB from positional isomers (4-APB, 6-APB). Key diagnostic ions include:

- Base peak : m/z 174 (benzofuran fragment).

- Isomer-specific fragments : For 5-APB, m/z 117 (loss of aminopropyl chain) and m/z 145 (benzofuran ring with methyl group). High-resolution MS (HRMS) further resolves isotopic patterns and confirms molecular formula .

Advanced Research Questions

Q. How can researchers differentiate 5-APB from its structural analogs (e.g., 5-MAPB, 6-APB) in metabolic studies?

- Methodological Answer : Differentiation requires:

- Synthetic metabolite standards : For example, N-methylated metabolites of 5-APB (e.g., 5-MAPB) are synthesized via reductive methylation using formaldehyde and sodium borohydride.

- Fragmentation patterns in HRMS : 5-MAPB shows a diagnostic m/z 188 fragment (loss of methylamine), absent in 5-APB. For 6-APB, isotopic labeling (e.g., deuterated precursors) tracks positional differences in urinary metabolites .

Q. What methodologies address discrepancies between in vitro receptor affinity and in vivo behavioral effects of 5-APB?

- Methodological Answer : Discrepancies arise due to:

- Blood-brain barrier penetration : Measured via logP values (5-APB: ~1.8) and P-glycoprotein efflux assays.

- Metabolic inactivation : Liver microsome studies (e.g., human S9 fraction) identify major metabolites (e.g., hydroxylated benzofuran rings) using LC-HRMS.

- Behavioral assays : Rodent models (e.g., open-field tests, drug discrimination) correlate plasma concentrations (via LC-MS/MS) with locomotor activity or reward phenotypes .

Q. How do researchers reconcile conflicting data on 5-APB’s neurotoxicity?

- Methodological Answer : Contradictions stem from:

- Dose-dependent effects : High-dose studies (≥10 mg/kg in rodents) show serotonin depletion in cortical slices (HPLC-ECD quantification), while lower doses lack significant toxicity.

- Oxidative stress markers : Measurement of lipid peroxidation (MDA assay) and glutathione levels in brain homogenates clarifies thresholds for neuronal damage.

- Clinical case reviews : Postmortem analyses (e.g., brain tissue LC-MS) in fatal intoxications link hyperthermia and serotonin syndrome to CYP2D6 polymorphisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.